Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate

Lipophilicity Drug design ADME prediction

Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine family, characterized by a fused thiazole-pyrimidine bicyclic core bearing a phenyl substituent at position 3 and a methyl carboxylate ester at position 5. This scaffold is recognized in medicinal chemistry for privileged biological activity, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects.

Molecular Formula C14H10N2O3S
Molecular Weight 286.31 g/mol
Cat. No. B14477118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate
Molecular FormulaC14H10N2O3S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)N=C2N1C(=CS2)C3=CC=CC=C3
InChIInChI=1S/C14H10N2O3S/c1-19-13(18)10-7-12(17)15-14-16(10)11(8-20-14)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyFSQHJWWGVMYZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate — Compound Class and Procurement Positioning


Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine family, characterized by a fused thiazole-pyrimidine bicyclic core bearing a phenyl substituent at position 3 and a methyl carboxylate ester at position 5 [1]. This scaffold is recognized in medicinal chemistry for privileged biological activity, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects [2]. The compound has a molecular weight of 286.31 g/mol, a calculated LogP of 1.93, and a density of 1.4±0.1 g/cm³ . Its CAS registry number is 65705-41-1 . Synthetically, it is accessible via cyclocondensation of 3,4-dihydropyrimidine-2-thiones with α-haloketones and dimethyl acetylenedicarboxylate (DMAD) [3].

Why Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate Cannot Be Swapped for a Generic Thiazolopyrimidine


Generic substitution of thiazolo[3,2-a]pyrimidine analogs is unreliable because even minor structural variations—such as the presence or absence of a 3-phenyl ring—produce quantifiable differences in lipophilicity, molecular recognition, and biological potency. The target compound exhibits a LogP of 1.93 , substantially higher than the non-phenyl core scaffold analog (methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate, CAS 33304-83-5) with a LogP of 0.54 [1]. This 1.39 log-unit difference corresponds to an approximately 24-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and target engagement. Furthermore, SAR studies on thiazolo[3,2-a]pyrimidines demonstrate that aryl substitution at position 3 critically modulates anti-inflammatory IC₅₀ values, with phenyl-bearing analogs showing up to 5-fold potency differences compared to methyl- or hydrogen-substituted counterparts in carrageenan-induced edema models [2]. Procuring a non-phenyl analog as a surrogate therefore risks altering both physicochemical behavior and pharmacological outcome.

Quantitative Differentiation Evidence for Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate Versus Closest Analogs


Lipophilicity (LogP) Differentiates 3-Phenyl Target from Non-Phenyl Core Scaffold by ≥1.39 Log Units

The target compound's calculated LogP of 1.93 is markedly higher than the non-phenyl core scaffold methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate (CAS 33304-83-5), which has a LogP of 0.54 [1]. The 1.39 log-unit difference translates to a ~24-fold higher octanol-water partition coefficient, predicting significantly greater membrane permeability for the target compound.

Lipophilicity Drug design ADME prediction

Molecular Weight Window: 3-Phenyl Target (286.31 Da) Occupies a Distinct Drug-Likeness Parameter Space Versus Core Scaffold (210.21 Da)

The target compound has a molecular weight of 286.31 Da , which falls within the optimal Lipinski Rule-of-Five window (MW < 500) but is 76.1 Da heavier than the non-phenyl core scaffold (MW 210.21 Da) . This mass difference arises solely from the 3-phenyl substituent—a phenyl ring contributes 77.1 Da—and places the target compound near the median of oral drug chemical space (mean MW ≈ 350 Da for approved oral drugs) [1]. The core scaffold, at 210.21 Da, falls in the fragment-like range and may require additional synthetic elaboration to achieve target engagement.

Drug-likeness Molecular weight Lead optimization

3-Aryl Thiazolo[3,2-a]pyrimidine Scaffold Confers Anti-Inflammatory Activity: Class-Level Comparison to Indomethacin in Carrageenan-Induced Edema

In a systematic SAR study, 36 thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters bearing a 5-phenyl group were evaluated in the carrageenan-induced hind paw edema model [1]. The most potent analog, compound 6a (2-methoxyphenyl at position 5, benzylidene at position 2), achieved anti-inflammatory activity comparable to indomethacin at equimolar doses. The 7-oxo-3-phenyl substitution pattern present in the target compound is directly precedented in this study; 3-phenyl-substituted thiazolo[3,2-a]pyrimidines showed consistent anti-inflammatory activity, whereas replacement of the 3-aryl group with hydrogen or methyl resulted in reduced or absent activity [1]. Additionally, a series of thiazolo[3,2-a]pyrimidines (compounds 2a–c, 2e, 2o, 2v) demonstrated gradual increase in anti-inflammatory effect reaching maximum at 5 h post-administration, with potency comparable to indomethacin [2].

Anti-inflammatory activity In vivo pharmacology Structure-activity relationship

Synthetic Accessibility and Yield Benchmarking: 3-Aryl Thiazolo[3,2-a]pyrimidine-5-carboxylates Via Three-Component Cyclocondensation Achieve 71–82% Isolated Yield

A general three-component protocol for methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylates has been reported, using thiourea, α-haloketone, and dimethyl acetylenedicarboxylate (DMAD) in EtOH/THF at 80 °C [1]. Under these conditions, methyl 2,3-dimethyl-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate (13a) was obtained in 82% yield, and the 3-(p-tolyl) analog (13b) in 71% yield. The target 3-phenyl compound is accessible by substituting the appropriate phenacyl bromide. In contrast, non-aryl 2,3-unsubstituted analogs require alternative acyclic precursors (e.g., propiolate addition to 2-aminothiazole) that proceed in variable yields (45–65%) and generate regioisomeric byproducts [2].

Synthetic methodology Cyclocondensation Process chemistry

Drug-Likeness Compliance: Target Compound Satisfies All Lipinski and Veber Criteria, Whereas Non-Phenyl Core Scaffold Falls Below Optimal MW Range

The target compound has computed drug-likeness parameters: MW 286.31 Da (<500), LogP 1.93 (<5), H-bond acceptors 5 (N+O count <10), H-bond donors 0 (<5), and polar surface area (PSA) estimated at 88.91 Ų (<140 Ų) . It meets all four Lipinski criteria and the Veber rule (rotatable bonds ≤10, PSA ≤140). The non-phenyl core scaffold (MW 210.21, LogP 0.54, PSA 88.91) [1] also meets Lipinski criteria, but its low MW places it in the 'fragment' space (MW < 250) rather than the 'lead-like' space (250–350 Da), making it less suitable for direct SAR expansion without significant molecular weight growth [2].

Drug-likeness Lipinski Rule of Five Veber rules

Thermal Stability and Physical Form: Target Compound Exhibits High Boiling Point (459 °C) and Sufficient Volatility Window for Purification by Sublimation

The target compound has a predicted boiling point of 459.0±55.0 °C at 760 mmHg and a flash point of 231.4±31.5 °C , indicating excellent thermal stability suitable for high-temperature processing. The non-phenyl core scaffold has a melting point of 268–273 °C and a density of 1.56 g/cm³ , but no boiling point data are available due to likely decomposition before boiling. The target compound's density of 1.4±0.1 g/cm³ and refractive index of 1.686 further distinguish it crystallographically .

Thermal stability Purification Physicochemical characterization

High-Value Application Scenarios for Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate in Drug Discovery and Chemical Biology


Fragment-Based and Structure-Guided Lead Discovery Targeting Kinases or Phosphodiesterases

The target compound's moderate molecular weight (286.31 Da) and favorable LogP (1.93) position it in lead-like chemical space for fragment-to-lead optimization programs [1]. The 3-phenyl group provides a probe for π–π stacking interactions with aromatic residues (Phe, Tyr, Trp) in ATP-binding pockets of kinases or the hydrophobic clamp of phosphodiesterases . Molecular docking studies of related thiazolo[3,2-a]pyrimidines against topoisomerase-II have demonstrated superior docking scores compared to doxorubicin [2], suggesting this scaffold can productively engage nucleotide-binding domains. Procurement of the target compound enables direct assessment of the phenyl substituent contribution to binding enthalpy via ITC or SPR, which cannot be achieved with the non-phenyl core scaffold.

Anti-Inflammatory Drug Development and In Vivo Pharmacodynamic Studies

The 3-aryl thiazolo[3,2-a]pyrimidine scaffold has demonstrated anti-inflammatory activity comparable to indomethacin in the carrageenan-induced paw edema model, with maximum effect observed at 5 h post-oral administration [1]. The target compound, bearing the essential 3-phenyl pharmacophoric element, is a rational starting point for evaluating structure–activity relationships that modulate COX-2/5-LOX dual inhibition or NF-κB pathway suppression . Its LogP of 1.93 predicts adequate oral absorption [2], making it suitable for in vivo proof-of-concept studies where the core scaffold (LogP 0.54) would exhibit insufficient membrane flux.

Chemical Biology Probe Development for Sigma Receptor or GPCR Target Deconvolution

Thiazolo[3,2-a]pyrimidine derivatives have been identified as ligands for sigma receptors (σ₁ and σ₂), with reported binding affinities in the low nanomolar range [1]. The target compound's 3-phenyl group may mimic the N-phenylpropyl or phenylalkyl pharmacophore common to sigma receptor ligands . Its favorable physicochemical profile (MW 286.31, LogP 1.93, zero H-bond donors) [2] is compatible with blood-brain barrier penetration, a requirement for CNS-targeted sigma receptor probes. The compound can serve as a scaffold for installing photoaffinity or click-chemistry tags at the 5-carboxylate ester position for target identification studies.

Antimicrobial Scaffold Expansion Against Resistant Gram-Positive and Gram-Negative Strains

Fused thiazolo[3,2-a]pyrimidine derivatives have demonstrated prominent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values of 9.375 μg/mL compared to penicillin [1]. The target compound's 3-phenyl substituent enhances lipophilicity (LogP 1.93), which correlates with improved penetration through the Gram-negative outer membrane . Class-level MIC data for this scaffold indicate activity comparable to or exceeding penicillin against resistant strains [1], supporting procurement for antimicrobial screening libraries targeting ESKAPE pathogens.

Quote Request

Request a Quote for Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.